Diethyl {[5-(4-chlorophenyl)thiophen-3-yl]methyl}propanedioate
Description
Diethyl {[5-(4-chlorophenyl)thiophen-3-yl]methyl}propanedioate is a structurally complex organic compound featuring a propanedioate ester core substituted with a thiophene ring bearing a 4-chlorophenyl group at the 5-position. The thiophene moiety is further functionalized with a methyl group at the 3-position, which bridges to the propanedioate ester.
Key structural attributes include:
- Propanedioate ester backbone: Provides reactivity for hydrolysis or nucleophilic substitution.
- 4-Chlorophenyl substituent: Introduces lipophilicity and steric bulk, which may influence binding interactions in biological systems.
Synthetic routes for analogous compounds (e.g., ethyl cyanoacetate-based thiophene derivatives) involve condensation reactions with malononitrile or ethyl cyanoacetate in the presence of sulfur, as seen in related thiophene syntheses .
Properties
CAS No. |
649569-74-4 |
|---|---|
Molecular Formula |
C18H19ClO4S |
Molecular Weight |
366.9 g/mol |
IUPAC Name |
diethyl 2-[[5-(4-chlorophenyl)thiophen-3-yl]methyl]propanedioate |
InChI |
InChI=1S/C18H19ClO4S/c1-3-22-17(20)15(18(21)23-4-2)9-12-10-16(24-11-12)13-5-7-14(19)8-6-13/h5-8,10-11,15H,3-4,9H2,1-2H3 |
InChI Key |
NUQUUQUCFLMHLR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CC1=CSC(=C1)C2=CC=C(C=C2)Cl)C(=O)OCC |
Origin of Product |
United States |
Preparation Methods
The synthesis of Diethyl {[5-(4-chlorophenyl)thiophen-3-yl]methyl}propanedioate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the thiophene ring: This can be achieved through the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Introduction of the chlorophenyl group: This step can be performed using a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of the chlorophenyl group is coupled with a halogenated thiophene derivative in the presence of a palladium catalyst.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the diethyl ester.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Diethyl {[5-(4-chlorophenyl)thiophen-3-yl]methyl}propanedioate undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form dihydrothiophene derivatives using reducing agents such as lithium aluminum hydride.
Major products formed from these reactions include sulfoxides, sulfones, dihydrothiophenes, and various substituted thiophene derivatives.
Scientific Research Applications
Medicinal Chemistry
Diethyl {[5-(4-chlorophenyl)thiophen-3-yl]methyl}propanedioate has shown promise in the development of pharmaceutical agents. Its structure allows for modifications that can enhance biological activity against various diseases.
Case Study: Anticancer Activity
Research indicates that derivatives of thiophene compounds exhibit anticancer properties. A study demonstrated that similar compounds could inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
Organic Synthesis
The compound serves as a versatile intermediate in organic synthesis, particularly in the formation of complex molecules. Its unique functional groups facilitate reactions such as:
- Condensation Reactions : Used to synthesize larger molecules by combining simpler ones.
- Cyclization Reactions : Important for creating ring structures that are prevalent in many bioactive compounds.
Data Table: Reaction Pathways
| Reaction Type | Example Reaction | Outcome |
|---|---|---|
| Condensation | Diethyl malonate + amine → β-ketoester | Formation of β-ketoester |
| Cyclization | Thiophene derivatives → fused ring systems | Creation of biologically active rings |
Agrochemical Applications
The compound can be explored for agrochemical formulations, particularly as a precursor for developing pesticides or herbicides. Its chlorinated phenyl group may enhance the efficacy of agrochemicals by improving their interaction with biological targets.
Case Study: Pesticide Development
A study highlighted the synthesis of chlorinated thiophene derivatives that exhibited significant insecticidal activity against agricultural pests . This suggests potential pathways for developing new agrochemicals based on this compound.
Mechanism of Action
The mechanism of action of Diethyl {[5-(4-chlorophenyl)thiophen-3-yl]methyl}propanedioate involves its interaction with various molecular targets and pathways. For instance, its anti-inflammatory activity is attributed to the inhibition of cyclooxygenase enzymes, which play a key role in the inflammatory process. Its anticancer activity is linked to the induction of apoptosis in cancer cells through the activation of caspase enzymes and the modulation of signaling pathways such as the PI3K/Akt pathway .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional nuances of Diethyl {[5-(4-chlorophenyl)thiophen-3-yl]methyl}propanedioate can be contextualized against the following analogs:
Table 1: Structural and Functional Comparison
Key Findings :
Thiophene-containing analogs (e.g., Impurity a in ) exhibit distinct π-π stacking capabilities due to the heteroaromatic ring, which may influence solubility and crystallinity .
Synthetic Flexibility: The target compound’s synthesis shares methodology with ’s thiophene derivatives, where malononitrile or ethyl cyanoacetate acts as a carbon nucleophile. This contrasts with the cyclopentanecarboxylate in , which relies on hydrolysis for functionalization .
Biological Relevance: The cyclopentanecarboxylate derivative () is a validated agrochemical intermediate, suggesting that the target compound’s 4-chlorophenyl-thiophene motif could similarly serve in fungicide development . Propanedioate esters (e.g., 77779-37-4) are less explored in biological contexts compared to cyclopentanone derivatives, indicating a gap in structure-activity relationship studies .
Biological Activity
Diethyl {[5-(4-chlorophenyl)thiophen-3-yl]methyl}propanedioate, with the chemical formula and PubChem CID 71377813, is a compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a thiophene ring substituted with a 4-chlorophenyl group and a propanedioate moiety. Its structural characteristics suggest potential interactions with biological targets.
Structural Formula
- Molecular Weight: 348.85 g/mol
- Solubility: Soluble in organic solvents, limited solubility in water.
Research indicates that this compound may exhibit various biological activities, including:
- Antioxidant Activity: The compound has shown potential in scavenging free radicals, which may contribute to its protective effects against oxidative stress.
- Antimicrobial Properties: Preliminary studies suggest that this compound may inhibit the growth of certain bacterial strains, potentially through disruption of microbial cell membranes.
- Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes, including those involved in metabolic pathways or disease processes.
Pharmacological Effects
- Anticancer Activity:
- Some studies have indicated that compounds with similar structures exhibit cytotoxic effects on cancer cell lines. For instance, derivatives of thiophene have been noted for their ability to induce apoptosis in cancer cells.
- Anti-inflammatory Effects:
- The compound's ability to modulate inflammatory pathways suggests potential use in treating inflammatory diseases.
Table 1: Summary of Biological Activities
Detailed Research Findings
- Antioxidant Studies:
- Antimicrobial Activity:
- Cytotoxicity Assessments:
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for Diethyl {[5-(4-chlorophenyl)thiophen-3-yl]methyl}propanedioate, and how can intermediates be validated?
- Methodology : Begin with nucleophilic substitution or cross-coupling reactions to introduce the 4-chlorophenyl-thiophene moiety. For example, palladium-catalyzed C–H functionalization (as seen in thiophene derivatives) can efficiently couple the thiophene core with aryl halides . Intermediate validation requires techniques like HPLC-MS for purity and H/C NMR to confirm structural integrity. Crystallographic tools (e.g., SHELXL ) and ORTEP-III can resolve stereochemical ambiguities in intermediates.
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodology :
- Spectroscopy : Use H NMR to identify proton environments (e.g., diethyl ester protons at δ ~4.2 ppm and thiophene protons at δ ~6.5–7.5 ppm). IR spectroscopy confirms ester carbonyl stretches (~1740 cm).
- Crystallography : Single-crystal X-ray diffraction (SC-XRD) with SHELX programs resolves the 3D structure. Validate using the IUCr’s structure-validation checklist (e.g., ADDSYM in PLATON ).
Q. How can researchers assess the compound’s stability under varying storage conditions?
- Methodology : Conduct accelerated stability studies by exposing the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines). Monitor degradation via HPLC-MS and track changes in melting point (DSC). For hydrolytic stability, analyze ester bond integrity in aqueous buffers (pH 1–12) using H NMR .
Advanced Research Questions
Q. What strategies address low yields in multi-step syntheses involving the thiophene core?
- Methodology :
- Catalytic Optimization : Screen palladium catalysts (e.g., Pd(OAc), PdCl) and ligands (XPhos, SPhos) to enhance coupling efficiency in C–H functionalization steps .
- Workflow Adjustments : Introduce protective groups (e.g., SEM for thiophene) to prevent side reactions. Use flow chemistry for exothermic steps (e.g., esterification) to improve control .
Q. How can computational modeling predict reactivity or binding interactions of this compound?
- Methodology : Perform DFT calculations (Gaussian 09, B3LYP/6-31G*) to map electrostatic potential surfaces, identifying nucleophilic/electrophilic sites. Molecular docking (AutoDock Vina) models interactions with biological targets (e.g., C3a receptors ). Validate with experimental data (e.g., IC values from enzyme assays).
Q. How should researchers resolve contradictions in XRD and NMR data for this compound?
- Methodology :
- Data Reconciliation : Compare XRD-derived bond lengths/angles with NMR coupling constants. For example, dihedral angles from XRD can explain unexpected values in NMR.
- Validation Tools : Use CheckCIF to identify XRD outliers (e.g., ADPs, R-factor discrepancies). Re-examine NMR sample preparation (e.g., solvent polarity, temperature) if signals are inconsistent.
Q. What environmental fate studies are relevant for this compound, and how are they designed?
- Methodology : Follow OECD 307 guidelines to assess biodegradation in soil/water systems. Track ester hydrolysis via LC-MS/MS and quantify metabolites (e.g., propanedioic acid derivatives). Use fugacity models to predict partitioning (air/water/soil) based on LogP and Henry’s law constants .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
